Magnesium niobium oxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Magnesium niobium oxide is a compound that has been studied for its potential use in various applications . It is prepared by solid-state reactions and has been used to understand the function of transition metal oxides as promoters or catalysts .

Synthesis Analysis

Magnesium niobium oxide compounds were prepared by solid-state reactions . Stoichiometric mixtures of the precursor materials MgO, Nb2O5, and/or metallic Nb were annealed for the syntheses . The effect of temperature on phase formation, reaction kinetics, and heat of reaction was revealed . The formation of Mg4Nb2O9 and Mg3Nb6O11 compounds towards pure phases was rather complicated due to multistep reactions .Molecular Structure Analysis

The products were examined by ex-situ, in-situ X-ray diffraction (XRD), and differential scanning calorimetry (DSC) . Crystallographic parameters of various binary and ternary compounds (Mg/Nb/O) formed in different calcination conditions were extracted by the Rietveld method .Chemical Reactions Analysis

The synthesized Nb oxides were dispersed on magnesium hydride (MgH2), a typical hydrogen storage material, using the ball-milling method . All the synthesized Nb oxides improved the reaction kinetics of the hydrogen desorption/absorption reactions .Physical And Chemical Properties Analysis

Magnesium niobium oxide is insoluble in water . The heat of formation of the solid-state reaction obtained to be minimum (93 kJ/mol) for the MgNb2O6 synthesis . In contrast, the formation of Mg4Nb2O9 and Mg3Nb6O11 compounds towards pure phases was rather complicated due to multistep reactions and corresponding heat of formation were estimated to be 140 and 190 kJ/mol .科学的研究の応用

Hydrogen Storage : The addition of niobium oxide (Nb2O5) to magnesium catalyzes hydrogen absorption at low temperatures, significantly lowering the activation energy required for this process. This has implications for hydrogen storage technologies (Tōru Kimura et al., 2013).

Biomedical Applications : Coating magnesium alloys with niobium oxide increases their biocompatibility and corrosion resistance, making them suitable for biomedical applications, such as implants (P. Amaravathy et al., 2014).

Catalysis in Hydrogen Desorption/Absorption : Amorphous niobium oxide catalysts are more effective than crystalline precursors in enhancing the hydrogen desorption/absorption reactions of magnesium (Hiroyuki Gi et al., 2020).

Hydrogen Storage in Magnesium Hydride : Niobium pentoxide acts as a promoter in the MgH2/Nb2O5 system for hydrogen storage, aiding in the release of hydrogen as molecular hydrogen and water (F. Dolci et al., 2007).

Pathway Effect on Hydrogen Sorption : Nb2O5 forms pathways of niobium oxide species with a lower oxidation state that facilitate hydrogen transport, thus improving hydrogen sorption kinetics in magnesium (O. Friedrichs et al., 2006).

Deoxidation of Niobium : Magnesium and calcium can effectively deoxidize solid niobium to a very low oxygen level, which is crucial in materials processing (Shengfeng Liu et al., 1998).

Bone Tissue Engineering : Magnesium oxide nanoparticles, when added to hydroxyapatite-PLLA nanocomposites, significantly enhance osteoblast adhesion and proliferation, which is beneficial for bone tissue engineering applications (Daniel J. Hickey et al., 2015).

作用機序

Safety and Hazards

When handling magnesium niobium oxide, it is advised to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

特性

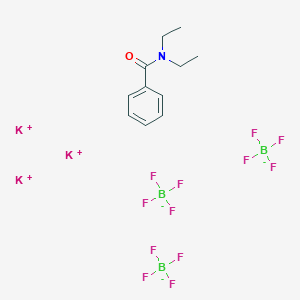

IUPAC Name |

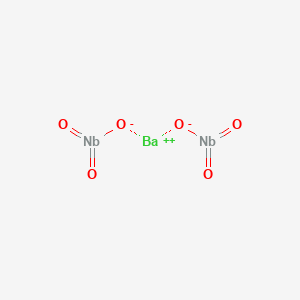

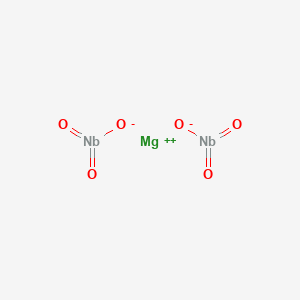

magnesium;oxido(dioxo)niobium |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mg.2Nb.6O/q+2;;;;;;;2*-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGXCEZDMXAOQKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

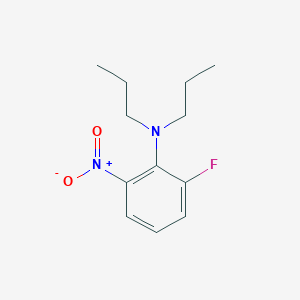

[O-][Nb](=O)=O.[O-][Nb](=O)=O.[Mg+2] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

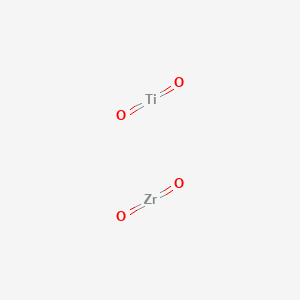

Molecular Formula |

MgNb2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Magnesium niobium oxide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。